molecular formula C10H8ClN3 B2551380 3-Chloro-5-pyrimidin-2-ylaniline CAS No. 1822659-72-2

3-Chloro-5-pyrimidin-2-ylaniline

Cat. No. B2551380
M. Wt: 205.65
InChI Key: ZFSYNXQHYHCAQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including condensation, chlorination, and cyclization reactions. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, urea, and ethane-1,2-diamine . Another example is the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones via an aza-Wittig reaction . These methods highlight the complexity and versatility of pyrimidine chemistry.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using X-ray diffraction. For example, the crystal structure of a 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was determined, confirming the triclinic system and space group P-1 . The bond lengths and angles can be optimized using density functional theory (DFT), and the molecular electrostatic potential (MEP) surface map can be investigated with theoretical calculations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclization and Suzuki coupling. For instance, 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones were synthesized by reacting 2-iminocoumarin-3-carboxamides with aryl methanones or by Suzuki coupling of 4-chlorothieno[2,3-d]pyrimidin-2-yl-2H-chromen-2-one with arylboronic acids . These reactions are crucial for creating compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and phenyl groups can significantly affect these properties. The biological activity of these compounds, such as their anticancer activity, is often evaluated in vitro against various cancer cell lines, and some compounds have shown promising results .

Scientific Research Applications

Dual Inhibitors of Microsomal Prostaglandin E2 Synthase-1 and 5-Lipoxygenase

A novel class of dual microsomal PGE2 synthase-1/5-lipoxygenase (5-LO) inhibitors based on the structure of pirinixic acid shows potent suppression of mPGES-1 and 5-LO activity. These inhibitors significantly reduced PGE2 and 5-LO product formation in intact cells, suggesting their potential therapeutic use for inflammatory diseases (Koeberle, A., et al., 2008).

Antioxidant, Anticancer, Antibacterial, and Anti-inflammatory Activities

Pyrimidine derivatives, including those synthesized from 2-Chloropyrimidine, possess a wide spectrum of biological activities such as antioxidant, anticancer, antibacterial, and anti-inflammatory activities. These findings underscore the versatility of pyrimidine compounds in drug discovery and development (Rani, V., et al., 2012).

Potent αvβ3 Antagonists for Osteoporosis Treatment

Compounds identified as potent and selective antagonists of the αvβ3 receptor, based on pyrimidine derivatives, exhibit excellent in vitro profiles and significant pharmacokinetics across several species. These compounds have shown efficacy in vivo models of bone turnover, highlighting their potential for clinical development in treating osteoporosis (Coleman, P., et al., 2004).

Antifungal Activity of Pyrazolo[1,5-a]pyrimidines Derivatives

Pyrazolo[1,5-a]pyrimidines derivatives exhibit good antifungal abilities against certain phytopathogenic fungi, indicating their potential as antifungal agents. This research opens new avenues for developing antifungal treatments based on pyrimidine chemistry (Zhang, J., et al., 2016).

Cofactors for Phenylalanine Hydroxylase

Research has shown that appropriately substituted pyrimidines can serve as cofactors for phenylalanine hydroxylase, providing valuable insights into the enzyme's binding forces, transition states, and mechanism of oxygen activation. This discovery has implications for understanding and potentially treating metabolic disorders related to phenylalanine metabolism (Bailey, S. W., & Ayling, J., 1978).

Safety And Hazards

The safety data sheet for 3-Chloro-5-pyrimidin-2-ylaniline suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

3-chloro-5-pyrimidin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h1-6H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSYNXQHYHCAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-pyrimidin-2-ylaniline

CAS RN

1822659-72-2
Record name 3-chloro-5-(pyrimidin-2-yl)aniline
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